2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride
Overview
Description
The compound “2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride” is also known as “2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-3-pyridinamine hydrochloride” or "3-amino-2-[4-[3-chloro-5-(trifluoromethyl)pyrid-2-yl]piperazin-1-yl]pyridine hydrochloride" .
Scientific Research Applications
Ionic Polymers and Oligomers
The compound has been utilized in the synthesis of ionic polymers and oligomers with expanded π-conjugation systems derived from through-space interaction in piperazinium rings. These materials exhibit unique properties such as metallic luster on the surface of molded pellets and undergo electrochemical oxidation in solution, suggesting potential applications in electronic devices and materials science (Yamaguchi et al., 2010), (Yamaguchi et al., 2008).
Synthesis of Reactive N-Halamine Precursors
Research has been conducted on synthesizing reactive N-halamine precursors for antimicrobial applications, indicating the compound's utility in creating bioactive materials. These materials have shown efficacy as antimicrobials when applied to cellulose, offering a pathway to antimicrobial textiles and coatings (Jiang et al., 2014).
Antimicrobial and Anticancer Evaluation
The compound has been involved in the synthesis of new derivatives with potential antimicrobial and anticancer activities. For instance, it has been used in preparing new pyridine derivatives with considerable antibacterial activity, highlighting its role in developing new pharmaceuticals (Patel & Agravat, 2007).
Corrosion Inhibition
A study on trazodone, which shares structural similarities with the compound , demonstrated its effectiveness as a corrosion inhibitor for carbon steel in acidic and neutral chloride-containing media. This suggests potential applications of similar compounds in protecting metals from corrosion (Fan et al., 2020).
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-1-ium-3-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5.ClH/c16-11-8-10(15(17,18)19)9-22-13(11)23-4-6-24(7-5-23)14-12(20)2-1-3-21-14;/h1-3,8-9H,4-7,20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJZQKVDIBUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=[NH+]2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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